(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid
Description
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 3, a boronic acid (-B(OH)₂) group, and a hydrazinecarbonyl (-CONHNH₂) moiety at position 5.
Properties
IUPAC Name |
[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBZQIYJKSUQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675138 | |
| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-73-6 | |
| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 3-formyl-5-fluorophenylboronic acid reacts with hydrazine in a nucleophilic addition-elimination sequence, forming a hydrazone intermediate that tautomerizes to the hydrazinecarbonyl derivative. The reaction is typically conducted in absolute ethanol under reflux (100°C) for 24 hours. Solvent choice is critical: ethanol balances solubility of both reactants and minimizes boronic acid esterification, which could deactivate the substrate.
Example Protocol
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Reactants :
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3-Formyl-5-fluorophenylboronic acid (1 mmol, 167 mg)
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Hydrazine hydrate (1.2 mmol, 60 µL)
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Conditions :
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Solvent: 20 mL absolute ethanol
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Temperature: 100°C (reflux)
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Duration: 24 hours
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Workup :
Yield and Purity Considerations
Reported yields for this method range from 65% to 78%, with purity >95% confirmed via HPLC. Key impurities include unreacted starting material and boronic acid trimer byproducts. Recrystallization from ethanol-DMSO (9:1) improves purity to >98%.
Stepwise Functionalization of Preformed Boronic Acid Esters
An alternative route involves introducing the hydrazinecarbonyl group after boron incorporation, mitigating stability issues associated with free boronic acids during synthesis.
Protection-Deprotection Strategy
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Boron Protection :
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Carbonyl Introduction :
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Boron Deprotection :
Advantages :
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Avoids exposure of boronic acid to harsh conditions during functionalization.
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Enables use of air-sensitive reagents (e.g., organolithium species).
Limitations :
Solid-Phase Synthesis for High-Throughput Applications
Recent adaptations employ polymer-supported reagents to streamline purification, particularly for combinatorial libraries.
Resin-Bound Synthesis
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Resin : Wang resin functionalized with a boronate ester linker.
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Steps :
Performance Metrics :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Condensation | 65–78 | 95–98 | Pilot-scale | 120–150 |
| Stepwise Functionalization | 45–55 | 97–99 | Lab-scale | 220–300 |
| Solid-Phase | 70–75 | 90–93 | Microscale | 450–600 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The fluoro group on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amines or other functionalized compounds.
Scientific Research Applications
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluoro and hydrazinecarbonyl groups contribute to its unique reactivity and binding properties.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- (2-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic Acid: This structural isomer differs in the position of the fluorine atom (position 2 vs. 3).
- (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid: Replaces the hydrazinecarbonyl group with a methylcarbamoyl (-CONHCH₃) substituent.
Boronic Acids with Bioactive Substituents
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: A histone deacetylase (HDAC) inhibitor with an IC₅₀ of 1 µM, demonstrating that bulky substituents can enhance target specificity. The methoxyethylphenoxy group provides both hydrophobicity and steric bulk, contrasting with the hydrazinecarbonyl’s polarity .
- 6-Hydroxynaphthalen-2-yl Boronic Acid : Exhibits antiproliferative activity (IC₅₀ = 0.1969 µM) against cancer cells. The hydroxynaphthyl group enhances π-π stacking interactions, a feature absent in the target compound .
Enzyme Inhibition Mechanisms
- β-Lactamase Inhibitors (e.g., Vaborbactam): The boronic acid group in vaborbactam mimics the β-lactam carbonyl, forming a covalent bond with serine residues in β-lactamases.
- Chiral α-Amido-β-Triazolylethaneboronic Acids : These compounds inhibit β-lactamases with Ki values as low as 0.004 µM. The triazole substituent improves cell penetration, whereas the hydrazinecarbonyl group may offer unique solubility or binding properties .
Oxidation and Stability
- Boronic Esters vs. Acids : Studies show boronic esters hydrolyze to free acids in aqueous solutions, with oxidation rates influenced by diol substituents. The hydrazinecarbonyl group in the target compound may alter hydrolysis kinetics compared to esters like pinacol boronic esters .
Key Data Table: Comparative Analysis
Biological Activity
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. The presence of the fluorine atom enhances the acidity and reactivity of the boron center, potentially influencing its biological interactions.
The biological activity of boronic acids often involves their interaction with enzymes and receptors through reversible covalent bonding. The mechanism can be summarized as follows:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue.
- Receptor Binding : The hydrazinecarbonyl moiety may facilitate binding to specific receptors involved in cell signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The compound's ability to disrupt cellular signaling pathways is believed to contribute to its anticancer effects.
Enzymatic Interactions
The compound has been studied for its ability to inhibit certain enzymes critical for tumor growth. For instance, it has shown inhibitory effects on proteasomes, which are involved in protein degradation pathways essential for cancer cell survival.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic markers.
- Animal Models : In vivo studies using murine models demonstrated that treatment with this boronic acid derivative resulted in reduced tumor size and improved survival rates compared to untreated controls. These findings suggest potential for further development as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other boronic acids was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | Proteasome inhibition, Apoptosis induction |
| Phenylboronic Acid | Mild antibacterial | Reversible binding to diols |
| 4-Borono-2-methylphenylalanine | Anticancer | Targeting amino acid transporters |
Research Findings
Recent literature emphasizes the importance of fluorinated boronic acids in enhancing biological activity. The increased acidity due to fluorination improves binding affinity to target enzymes and receptors. Studies have shown that fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts.
Q & A
Basic Questions
Q. What are the key synthetic routes for (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid?
- Methodology : Synthesis typically involves multi-step protocols starting with halogenated phenyl precursors. For example:
Halogenation : Introduce fluorine and hydrazinecarbonyl groups via nucleophilic substitution or coupling reactions.
Boronation : Install the boronic acid group using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .
- Critical Parameters : Reaction temperature (often 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd(dppf)Cl₂) significantly impact yield.
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and boron coordination .
- FT-IR : Detect B–O (≈1340 cm⁻¹) and C=O (≈1680 cm⁻¹) stretching vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₇BFN₂O₃, MW 223.95 g/mol) .
- Melting Point : Used for purity assessment (e.g., mp 194–196°C observed in analogous fluorophenylboronic acids) .
Advanced Questions
Q. How do electronic effects of the hydrazinecarbonyl group influence Suzuki-Miyaura coupling efficiency?
- Mechanistic Insight : The hydrazinecarbonyl group (–CONHNH₂) is electron-withdrawing, polarizing the boronic acid group and enhancing electrophilicity. This accelerates transmetallation but may reduce oxidative addition efficiency with electron-deficient aryl halides.
- Data-Driven Optimization :
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with bromoarenes (yield: 78% vs. 52%) .
- Solvent Effects : Dioxane/water (4:1) improves solubility and stability compared to pure DMF .
Q. What factors govern the hydrolytic stability of this boronic acid in aqueous media?
- Key Variables :
- pH : Stability is highest at pH 7–9; acidic conditions promote hydrolysis to boroxin derivatives .
- Diol Interactions : Hydrazinecarbonyl may form intramolecular H-bonds, reducing water accessibility to boron (contrasted with unsubstituted analogs) .
- Kinetic Data :
| Condition (pH) | Half-Life (h) | Degradation Product |
|---|---|---|
| 5.0 | 2.1 | Boric acid |
| 7.4 | 48.3 | None detected |
| 9.0 | 12.7 | Borate esters |
| Data extrapolated from analogous fluorophenylboronic acids . |
Contradictions and Resolutions
- Synthesis Yield Discrepancies : reports 70–85% yields using Pd(PPh₃)₄, while notes 50–60% with Pd(OAc)₂. Resolution : Ligand choice (e.g., phosphine vs. acetate) critically affects catalytic activity.
- Stability in DMSO : Some studies suggest DMSO stabilizes boronic acids via B–S coordination , while others note slow oxidation. Resolution : Use fresh DMSO and inert atmospheres for prolonged storage .
Authoritative Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
